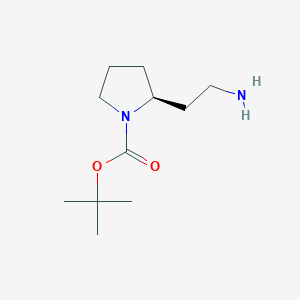

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426857 | |

| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239483-09-1 | |

| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

CAS Number: 370069-29-7

This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific compound, this guide also incorporates information on closely related analogues and general synthetic methodologies for N-Boc protected 2-substituted pyrrolidines to provide a thorough and practical resource.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 370069-29-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Appearance | Not specified (often a colorless to pale yellow oil or solid) |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The proposed synthetic pathway involves three key transformations:

-

Activation of the Hydroxyl Group: The primary alcohol of (S)-1-Boc-2-pyrrolidinemethanol is converted into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

-

Introduction of the Azide Moiety: The activated alcohol is displaced by an azide nucleophile. This reaction is generally efficient and proceeds with inversion of configuration, although in this case, the stereocenter is not the reaction site.

-

Reduction of the Azide: The terminal azide is reduced to the corresponding primary amine to yield the final product. This reduction can be achieved under various conditions that are compatible with the Boc-protecting group.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate

-

To a stirred solution of (S)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-tert-Butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

-

Dissolve the crude tosylate from the previous step in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure azide intermediate.

Step 3: Synthesis of this compound

-

Dissolve the purified azide from Step 2 in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The 2-substituted pyrrolidine motif, in particular, allows for the exploration of three-dimensional chemical space, which is crucial for achieving high affinity and selectivity for biological targets.

While specific applications of this compound are not extensively documented, its structural features suggest its utility as a key building block in the synthesis of novel therapeutic agents. The primary amine provides a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-based chemistries.

Derivatives of 2-(aminoethyl)pyrrolidine have been investigated for their potential as ligands for various receptors in the central nervous system.[2] The constrained conformation of the pyrrolidine ring can pre-organize the pharmacophoric elements in a favorable orientation for binding to target proteins.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

General Boc-Protection Workflow

Caption: General experimental workflow for the N-Boc protection of amines.

References

An In-depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Introduction

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. As a derivative of the naturally occurring amino acid proline, it serves as a versatile building block in the synthesis of complex molecular architectures. The presence of a protected primary amine on the pyrrolidine ring, coupled with its defined stereochemistry, makes it a valuable synthon for introducing specific pharmacophoric elements in drug discovery. This guide provides a comprehensive overview of its molecular and physicochemical properties, stereoselective synthesis, spectroscopic characterization, and applications in medicinal chemistry.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| CAS Number | 274692-08-9 | [2] |

| Appearance | Predicted: Liquid or low-melting solid | - |

| Boiling Point (Predicted) | 297.5 ± 13.0 °C | [3] |

| pKa (Predicted) | 10.42 ± 0.10 | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCCCN | [4] |

| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | [4] |

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the molecule's solubility in organic solvents and prevents undesired side reactions at this position, allowing for selective functionalization of the primary amino group on the ethyl side chain.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is paramount for its application in drug development, where stereochemistry dictates biological activity. A common and efficient strategy for its preparation involves a multi-step sequence starting from the readily available chiral precursor, (S)-Boc-prolinol.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol

Step 1: Oxidation of (S)-Boc-prolinol to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

Dissolve (S)-Boc-prolinol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography on silica gel.

Step 2: Wittig Reaction to form (S)-tert-butyl 2-(2-cyanoethenyl)pyrrolidine-1-carboxylate

-

To a solution of (cyanomethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C to generate the ylide.

-

Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Add a solution of the aldehyde from Step 1 (1 equivalent) in THF dropwise to the ylide solution.

-

Allow the reaction to proceed at room temperature for several hours until TLC indicates the consumption of the aldehyde.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 3: Reduction to this compound

-

Dissolve the cyano-alkene from Step 2 in a solvent like methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable pressure.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product. Further purification, if necessary, can be performed by column chromatography.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group.- Multiplets in the range of 1.5-2.0 ppm for the pyrrolidine ring protons.- A broad singlet for the two protons of the primary amine (NH₂), which is exchangeable with D₂O.- Multiplets for the methylene protons of the ethyl side chain and the pyrrolidine ring adjacent to the nitrogen atoms. |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons.- A signal for the carbonyl carbon of the Boc group at ~154 ppm.- Several signals in the aliphatic region (20-60 ppm) corresponding to the carbons of the pyrrolidine ring and the ethyl side chain. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.- C-H stretching vibrations for the aliphatic groups below 3000 cm⁻¹.- A strong C=O stretching vibration for the carbamate of the Boc group around 1690 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 215.3. |

Applications in Research and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] this compound is a valuable intermediate for the synthesis of novel therapeutic agents due to its chiral nature and the presence of a reactive primary amine.

-

Chiral Building Block: The defined stereocenter at the C2 position of the pyrrolidine ring is crucial for enantioselective interactions with biological targets such as enzymes and receptors.[8]

-

Linker Moiety: The aminoethyl side chain provides a convenient handle for attaching the pyrrolidine core to other molecular fragments through amide bond formation or other coupling reactions. This is particularly useful in the construction of libraries of compounds for high-throughput screening.

-

Pharmacophore Element: The pyrrolidine ring itself can be a key component of a pharmacophore, contributing to the overall shape, polarity, and binding affinity of a drug molecule. Its non-planar, puckered conformation allows for a three-dimensional exploration of the binding pocket of a target protein.[8]

-

Synthesis of Bioactive Molecules: This compound can be used in the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or as components of novel antibacterial and antiviral agents.[9]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Sigma-Aldrich. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97.

- BLD Pharm. tert-Butyl 2-(aminomethyl)

- Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.

- ChemicalBook. (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

- PubChem. tert-Butyl 2-(hydroxymethyl)

- LookChem. Cas 1048920-45-1, Tert-Butyl 3-(2-aminoethyl)

- ChemicalBook.

- Life Hack. Tert-butyl 2-(1-cyanoethyl)

- Chem-Impex. tert-Butyl (S)

- ChemicalBook. (S)-tert-butyl 3-(isopropylamino)

- Google Patents. EP2468724B1 - Synthesis of pyrrolidine compounds.

- European Patent Office.

- Sunway Pharm Ltd. (S)-tert-Butyl 3-(2-aminoethyl)

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)

- PharmaBlock.

- PubChemLite. Tert-butyl (3s)-3-(2-aminoethyl)pyrrolidine-1-carboxylate.3s)-3-(2-aminoethyl)

Sources

- 1. (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [m.chemicalbook.com]

- 2. (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate - CAS:274692-08-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]

- 4. PubChemLite - Tert-butyl (3s)-3-(2-aminoethyl)pyrrolidine-1-carboxylate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and an aminoethyl substituent at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.

Chemical Structure:

Figure 1: 2D Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 239483-09-1 |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| SMILES | C[C@H]1CCCN(C1)C(=O)OC(C)(C)C.CCN |

| Synonyms | (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, (S)-2-(Aminoethyl)-1-Boc-pyrrolidine, (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 297.5 ± 23.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| pKa | 10.42±0.10 |

Experimental Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 1.5 and 3.5 ppm), and the aminoethyl side chain protons (multiplets between 2.5 and 3.0 ppm). The protons of the NH2 group would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the pyrrolidine ring and the aminoethyl side chain would appear in the range of 20-60 ppm.

Mass Spectrometry

The mass spectrum of the compound is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and the C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

Synthesis and Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the surveyed scientific literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar pyrrolidine derivatives. A general approach would involve the modification of a suitable protected proline derivative.

One potential synthetic pathway could start from commercially available (S)-Boc-prolinol. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide source. Subsequent reduction of the nitrile would yield the desired primary amine.

Illustrative Synthetic Workflow:

Figure 2: Plausible synthetic workflow for the target compound.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The aminoethyl side chain of this compound provides a key point for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.

Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.

Role in Signaling Pathways

While the direct interaction of this compound with specific signaling pathways is not documented, its structural motifs are present in compounds known to modulate key cellular signaling cascades. Of particular interest is the role of pyrrolidine-containing molecules as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).

The CXCR4 receptor, upon binding its ligand CXCL12, activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[3] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV entry into host cells.

CXCR4 Signaling Pathway:

Figure 3: Simplified diagram of the CXCR4 signaling pathway.

The development of small molecule antagonists that block the CXCL12/CXCR4 interaction is a promising therapeutic strategy. The structural features of this compound make it an attractive starting point for the design and synthesis of novel CXCR4 antagonists.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its pyrrolidine core provides a rigid scaffold for the precise positioning of pharmacophoric groups, while the aminoethyl side chain allows for versatile chemical modifications. Although detailed experimental data and specific synthesis protocols for this particular compound are limited in the public domain, its structural relationship to known bioactive molecules, particularly CXCR4 antagonists, highlights its importance for future research in developing novel therapeutics. Further investigation into the synthesis, properties, and biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide on the Physical Properties of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis.[1] The information is presented to support research and development activities, with a focus on clarity, detail, and practical application.

Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of the data is based on computational predictions due to the limited availability of experimentally determined values in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2] |

| CAS Number | 239483-09-1 | [2][3] |

| Appearance | Data not readily available | |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [1] |

| Melting Point | Data not readily available | [1] |

| Density | 1.029 g/cm³ (Predicted) | [1] |

| Solubility | Data not readily available | [1] |

| pKa | 10.42 ± 0.10 (Predicted) | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of a similar organic compound.

1. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly at first to get an approximate melting point.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

-

2. Determination of Boiling Point

The boiling point is a key physical constant for a liquid compound.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, heat source (e.g., Bunsen burner or heating mantle), thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure (Micro method):

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

-

3. Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application.

-

Apparatus: A set of test tubes, vortex mixer, and a selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide).

-

Procedure:

-

Add a small, measured amount of the solute (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.

-

The process can be repeated with different solvents and at different temperatures to build a solubility profile. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

-

Visualized Workflows

As this compound is a synthetic intermediate, the following diagrams illustrate a general workflow for its synthesis and subsequent physical characterization, rather than a biological signaling pathway.

Caption: General workflow for the synthesis and purification of a chemical compound.

Caption: Workflow for the physical characterization of a synthesized chemical compound.

References

Technical Data Sheet: (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its versatile pyrrolidine scaffold, which is a core component in numerous biologically active compounds.

Core Chemical Properties and Identifiers

This compound is a derivative of proline, featuring a Boc-protected nitrogen on the pyrrolidine ring and a primary amine on the ethyl side chain. This bifunctional nature allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Synonyms | (S)-2-(2-Amino-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, 1-Boc-(S)-2-(2-aminoethyl)pyrrolidine | [1] |

| CAS Number | 550378-07-9 (for the (R)-enantiomer) | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | Typically a liquid or low-melting solid | |

| Boiling Point | 297.5 ± 13.0 °C (Predicted for an isomer) | [2] |

| Density | 1.029 g/cm³ (Predicted for an isomer) | [2] |

| pKa | 10.42 ± 0.10 (Predicted for an isomer) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The logical progression from a readily available chiral precursor involves a three-step sequence: activation of the primary alcohol, nucleophilic substitution to introduce a nitrile, and subsequent reduction to the primary amine.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Tosylation of (S)-Boc-prolinol.

-

Dissolve (S)-Boc-prolinol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

-

Add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).

-

Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can be used in the next step without further purification.

-

-

Step 2: Nucleophilic Substitution with Cyanide.

-

Dissolve the tosylated intermediate from Step 1 in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70°C and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the nitrile intermediate. Purify by column chromatography on silica gel.

-

-

Step 3: Reduction of the Nitrile to the Primary Amine.

-

Dissolve the nitrile intermediate from Step 2 in methanol (MeOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours.[5]

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[5]

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

-

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[6]

-

Chiral Building Block: As a chiral molecule, it is used in the stereoselective synthesis of complex drug candidates, ensuring high enantiomeric purity, which is critical for pharmacological activity and safety.[7]

-

Linker Chemistry: The primary amine serves as a versatile handle for conjugation. It can be used in peptide coupling, reductive amination, or reaction with various electrophiles to attach the pyrrolidine core to other pharmacophores or linker systems, such as those used in Proteolysis Targeting Chimeras (PROTACs).

-

Scaffold for Bioactive Molecules: The pyrrolidine nucleus is found in a wide array of drugs targeting different biological pathways, including enzyme inhibitors and receptor antagonists.[6][8] The specific (S)-configuration can be crucial for binding to enantioselective protein targets.[6]

References

- 1. (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [m.chemicalbook.com]

- 2. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]

- 3. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester () for sale [vulcanchem.com]

Synthesis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid, L-proline. The synthesis involves a multi-step process encompassing protection of the proline nitrogen, functional group transformation of the carboxylic acid, carbon chain extension, and introduction of the terminal amino group.

Overall Synthetic Strategy

The synthesis commences with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-proline's carboxylic acid is then reduced to a primary alcohol. This alcohol is subsequently converted into a suitable leaving group, such as a tosylate, to facilitate a nucleophilic substitution with a cyanide source, thereby extending the carbon chain by one carbon and introducing a nitrile functionality. Finally, the nitrile group is reduced to afford the target primary amine. An alternative final step involves the conversion of the alcohol to an azide followed by reduction.

Detailed Experimental Protocols and Data

This section outlines the detailed experimental procedures for each key transformation in the synthesis of this compound from L-proline.

Step 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

The first key transformation is the reduction of the carboxylic acid of N-Boc-L-proline. A common method for this is the use of borane reagents or mixed anhydride reduction with sodium borohydride.

Protocol 1: Mixed Anhydride Method

-

Activation: To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (THF) at 0 °C, triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at this temperature for 30 minutes to form the mixed anhydride.

-

Reduction: A solution of sodium borohydride in water is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 20 °C. The reaction is stirred for an additional 2 hours at room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield N-Boc-L-prolinol as a colorless oil.

| Reagent/Parameter | Molar Ratio (to N-Boc-L-proline) | Typical Yield | Reference |

| N-Boc-L-proline | 1.0 | - | |

| Triethylamine | 1.1 | - | |

| Ethyl Chloroformate | 1.1 | - | |

| Sodium Borohydride | 1.5 | 85-95% | Generic laboratory procedure |

Step 2: Synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

The hydroxyl group of N-Boc-L-prolinol is converted to a better leaving group, typically a tosylate, to facilitate the subsequent nucleophilic substitution.

Protocol 2: Tosylation

-

Reaction Setup: To a solution of N-Boc-L-prolinol in anhydrous dichloromethane (DCM) at 0 °C, triethylamine and 4-dimethylaminopyridine (DMAP) are added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the desired tosylate.

| Reagent/Parameter | Molar Ratio (to N-Boc-L-prolinol) | Typical Yield | Reference |

| N-Boc-L-prolinol | 1.0 | - | |

| p-Toluenesulfonyl chloride | 1.2 | - | |

| Triethylamine | 1.5 | - | |

| DMAP | 0.1 | 90-98% | Generic laboratory procedure |

Step 3: Synthesis of (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

The tosylate is displaced by a cyanide ion to extend the carbon chain and introduce the nitrile functionality.

Protocol 3: Cyanation

-

Reaction Setup: A solution of the tosylate from Step 2 in dimethylformamide (DMF) is added to a suspension of sodium cyanide in DMF.

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography.

| Reagent/Parameter | Molar Ratio (to Tosylate) | Typical Yield | Reference |

| Tosylate | 1.0 | - | |

| Sodium Cyanide | 1.5-2.0 | 70-85% | Generic laboratory procedure |

Step 4: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. This can be achieved using various reducing agents.

Protocol 4: Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of the nitrile from Step 3 in anhydrous THF is added dropwise.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 4-6 hours.

-

Work-up and Purification: The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the target compound.

Protocol 5: Catalytic Hydrogenation

-

Reaction Setup: The nitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia. A Raney nickel or palladium on carbon (Pd/C) catalyst is added.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus and shaken or stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.

| Reagent/Parameter | Molar Ratio (to Nitrile) / Conditions | Typical Yield | Reference |

| LiAlH₄ Reduction | |||

| Nitrile | 1.0 | - | |

| Lithium Aluminum Hydride | 2.0-3.0 | 75-90% | Generic laboratory procedure |

| Catalytic Hydrogenation | |||

| Nitrile | 1.0 | - | |

| Raney Nickel or Pd/C | catalytic | 80-95% | Generic laboratory procedure |

| Hydrogen Pressure | 50-100 psi |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthetic route from L-proline to the target molecule.

Caption: Overall synthetic scheme for this compound.

Experimental Workflow Overview

The general laboratory workflow for a typical step in this synthesis involves reaction setup, monitoring, work-up, and purification.

Caption: A generalized workflow for a single synthetic step.

This guide provides a robust and well-established pathway for the synthesis of this compound. The presented protocols can be adapted and optimized based on specific laboratory conditions and scale requirements. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

A Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: Sourcing, Synthesis, and Application

This guide provides an in-depth analysis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in modern drug discovery and fine chemical synthesis. We will explore its commercial availability, outline a robust synthetic pathway, detail its critical applications, and discuss quality control parameters for its effective use in research and development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a derivative of the amino acid L-proline, featuring a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1]

The molecule's utility is defined by three key structural features:

-

The (S)-Stereocenter: The defined stereochemistry at the C2 position is crucial for enantioselective interactions with biological targets like enzymes and receptors, as different stereoisomers can exhibit vastly different pharmacological profiles.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves to prevent unwanted side reactions of the secondary amine. Its stability in various reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group for multi-step syntheses.

-

The Primary Amino Group: The terminal amino group on the ethyl side chain provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the construction of diverse molecular libraries.

A Note on Chemical Identification: CAS Number Ambiguity

A critical aspect for researchers is the precise identification and sourcing of chemical reagents. For this compound, there is an observed ambiguity in public databases regarding a single, definitive CAS Number. Researchers should exercise caution and verify the structure and stereochemistry with the supplier's technical data. For reference, several closely related compounds are often cited:

-

CAS 550378-07-9: Corresponds to the (R)-enantiomer , tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate.[2]

-

CAS 370069-29-7: Often cited for the racemic mixture of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate.

-

CAS 119020-01-8: Corresponds to (S)-2-(Aminomethyl)-1-Boc-pyrrolidine , a similar building block with one less carbon in the side chain.

This guide focuses specifically on the (S)-enantiomer . Due to the lack of a single, universally recognized CAS number, it is imperative to confirm the product's identity through its chemical name, structure, and analytical data provided by the vendor.

Commercial Availability and Sourcing

This compound and its close analogues are available from various chemical suppliers that specialize in building blocks for research and development. Availability can range from research quantities (milligrams to grams) to bulk quantities for process development. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including purity (by HPLC or GC), identity (by ¹H NMR or MS), and enantiomeric excess (ee%).

Below is a summary of representative commercial sources. Note that product names and cited CAS numbers may vary, reinforcing the need for careful verification.

| Supplier | Product Name/Synonym | CAS Number Provided | Purity/Specifications | Storage Recommendation |

| Xiamen Hisunny Chemical Co., Ltd | This compound | N/A | Inquiry required | N/A |

| CP Lab Safety | tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | 550378-07-9 | min 97% | Room temperature |

| Sigma-Aldrich | (S)-2-(Aminomethyl)-1-Boc-pyrrolidine | 119020-01-8 | 97% (ee ≥97.5%) | 2-8°C |

| BLD Pharm | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 177911-87-4 | Inquiry required | 2-8°C, inert atmosphere |

Synthesis and Manufacturing Pathway

The synthesis of chiral pyrrolidine derivatives often starts from readily available, enantiomerically pure precursors. L-proline is the most logical and common starting material for accessing the (S)-enantiomer of this target molecule. A representative, multi-step synthetic route is outlined below, which relies on standard, high-yielding transformations in organic chemistry.

Representative Synthetic Workflow

The overall strategy involves the protection of the pyrrolidine nitrogen, followed by a two-carbon homologation of the carboxylic acid to introduce the aminoethyl side chain.

Caption: A plausible synthetic route from Boc-(S)-proline.

Detailed Experimental Protocol (Illustrative)

This protocol is a composite representation based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol)

-

To a stirred solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(S)-prolinol, which can be purified by column chromatography if necessary.[3]

Step 2: Synthesis of tert-Butyl (S)-2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol Tosylate)

-

Dissolve Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (~1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, ~1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC analysis indicates the consumption of starting material.

-

Dilute the reaction with DCM and wash with water, 1 M HCl, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate

-

Dissolve the crude tosylate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, ~1.5 eq) and heat the mixture to 60-70 °C.

-

Stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts thoroughly with brine to remove residual DMSO.

-

Dry the organic layer, filter, and concentrate. Purify the resulting nitrile by silica gel chromatography.

Step 4: Synthesis of this compound (Final Product)

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature, then gently reflux for 4-8 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then remove by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the target primary amine. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.[4] It is particularly useful in the synthesis of novel active pharmaceutical ingredients (APIs) where stereochemistry is key to efficacy.[1]

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a foundational element for a wide range of drug candidates, including protease inhibitors, agents targeting the central nervous system (CNS), and antiviral compounds.[4]

-

Peptide-Based Drugs: The aminoethyl group can be incorporated into peptide chains or used to create peptidomimetics, enhancing the stability and therapeutic properties of these agents.

-

Combinatorial Chemistry: It is an ideal building block for creating diverse chemical libraries for high-throughput screening to identify new lead compounds.

-

Agrochemicals: Similar to pharmaceuticals, the pyrrolidine scaffold is used in the development of new pesticides and herbicides.[5]

The diagram below illustrates the integration of a chiral building block like this compound into a typical drug discovery pipeline.

Caption: Role of the building block in the drug discovery process.

Quality Control and Handling

For reproducible and reliable experimental outcomes, rigorous quality control of the starting material is essential.

-

Purity: A minimum purity of 97% is generally required, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the proposed structure.

-

Stereochemical Integrity: The enantiomeric excess (ee) is a critical parameter and should be determined using a chiral GC or HPLC method. An ee of ≥97% is standard for most applications.

-

Appearance: The compound is typically a liquid or a low-melting solid.

-

Storage and Handling: It is often recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric CO₂.[6] It should be handled in a well-ventilated area, as amines can be corrosive and irritants.

Conclusion

This compound is a high-value chiral building block that provides a reliable entry point for the synthesis of complex, enantiomerically pure molecules. Its strategic importance in pharmaceutical and agrochemical research is well-established. While researchers must be diligent in confirming its identity due to CAS number inconsistencies across suppliers, its commercial availability makes it an accessible and powerful tool for innovation. The synthetic pathways are robust and scalable, ensuring its continued role in advancing the frontiers of medicinal chemistry.

References

-

LookChem. Cas 1048920-45-1, Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. LookChem. Available from: [Link]

-

CP Lab Safety. tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate, min 97%, 500 mg. CP Lab Safety. Available from: [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. Available from: [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. Available from: [Link]

-

National Institutes of Health. Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available from: [Link]

-

Why Pay More? Life Hack Tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

ChemBK. tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate Request for Quotation. ChemBK. Available from: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of a Versatile Pyrrolidine Scaffold

An In-Depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate for Drug Discovery Professionals

This compound, identified by CAS Number 239483-09-1, is a chiral bifunctional building block of significant interest in medicinal chemistry.[1] Its structure, featuring a stereodefined pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive primary amine on an ethyl side chain, offers a unique combination of structural rigidity and synthetic versatility. The pyrrolidine moiety is a privileged scaffold found in over 20 FDA-approved drugs, prized for its ability to explore three-dimensional chemical space, which is crucial for enhancing binding affinity and selectivity to biological targets.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, a logical framework for its synthetic application, guidance on sourcing and supplier qualification, and its strategic role in the construction of novel therapeutics, including its use as a protein degrader building block.[4]

Physicochemical Profile and Handling

A thorough understanding of the compound's properties is fundamental to its successful application in synthesis. The Boc-protected nitrogen and the free primary amine dictate its solubility, reactivity, and handling requirements.

| Property | Value | Significance in Experimental Design |

| CAS Number | 239483-09-1[1] | Ensures unambiguous identification and accurate literature/database searching. |

| Molecular Formula | C11H22N2O2[1][4] | Essential for calculating molar mass, reaction stoichiometry, and mass spectrometry analysis. |

| Molecular Weight | 214.30 g/mol [4] | Critical for accurate reagent measurement and yield calculations. |

| Typical Purity | ≥97%[4] | High purity is crucial to avoid side reactions and ensure the integrity of subsequent synthetic steps. |

| SMILES Code | O=C(N1--INVALID-LINK--CCC1)OC(C)(C)C | A machine-readable representation for cheminformatics and structural searches. |

| Storage Conditions | 2-8°C, inert atmosphere[5] | Recommended to prevent degradation of the primary amine and ensure long-term stability. |

The presence of the Boc group renders the pyrrolidine nitrogen unreactive under basic and nucleophilic conditions, allowing for selective chemistry to be performed on the primary amine. Conversely, the primary amine is a potent nucleophile, ready for derivatization.

Synthetic Strategy and Application

The primary utility of this compound lies in its role as a handle for introducing the (S)-pyrrolidin-2-ylethylamine pharmacophore into a target molecule. The synthetic workflow typically involves two key stages: coupling via the primary amine and subsequent deprotection of the Boc group if the pyrrolidine nitrogen is required for further reaction or biological activity.

Generalized Synthetic Workflow

The diagram below illustrates a typical synthetic sequence where the building block is incorporated into a larger molecule, a common strategy in fragment-based drug design or lead optimization.

Caption: General synthetic workflow using the title compound.

Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the primary amine with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.

Objective: To synthesize an amide by coupling this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Amine base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Methodology:

-

Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature to form the activated ester.

-

Addition of Amine: To the activated mixture, add a solution of this compound (1.05 eq) in the same solvent, followed by the dropwise addition of the amine base (2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by a suitable method (e.g., TLC or LC-MS). The causality here is that the non-nucleophilic base scavenges the acid byproduct, driving the reaction to completion without interfering with the coupling.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure, Boc-protected amide.

This self-validating protocol includes aqueous washes that selectively remove acidic, basic, and water-soluble impurities, ensuring that the subsequent chromatographic purification is effective.

Sourcing and Supplier Qualification

Procuring high-quality chemical building blocks is a critical, rate-limiting step in the drug discovery process. The following section provides a list of potential suppliers and a robust protocol for their qualification.

Potential Supplier Overview

This table is compiled from publicly available information and is intended as a starting point for sourcing. It does not constitute an endorsement.

| Supplier | CAS Number | Noted Purity / Specifications |

| Crysdot LLC | 239483-09-1 | 97% |

| BLD Pharm | 177911-87-4* | Keep in dark place, inert atmosphere, 2-8°C |

| CP Lab Safety | 550378-07-9** | min 97% |

| Xiamen Hisunny Chemical Co.,Ltd[1] | 239483-09-1 | N/A |

| Sigma-Aldrich | 119020-01-8* | 97%, ee: ≥97.5% |

*Note: CAS numbers 177911-87-4 and 119020-01-8 refer to the related compound (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which has a different side chain length. **Note: CAS number 550378-07-9 refers to the (R)-enantiomer.

Supplier Qualification Workflow

To ensure experimental reproducibility and avoid costly delays, a systematic approach to qualifying a new chemical supplier is essential.

Caption: A four-step workflow for qualifying a new chemical vendor.

This process ensures that the material's identity, purity, and performance are validated before committing to large-scale purchases, thereby upholding scientific integrity and mitigating project risks.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry, orthogonal protecting groups, and the privileged nature of the pyrrolidine scaffold make it an exceptionally valuable building block for generating novel chemical entities.[2] By understanding its properties, employing robust synthetic protocols, and implementing a rigorous supplier qualification process, research organizations can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

- 1. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Navigating the Safety Profile of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical compounds. As its application in research and development expands, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides an in-depth overview of the available safety data, handling protocols, and emergency procedures related to this compound.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its potential flammability, corrosivity, and toxicity.

GHS Hazard Statements (Inferred):

-

H226: Flammable liquid and vapor.

-

H302 + H332: Harmful if swallowed or if inhaled.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H402: Harmful to aquatic life.[1]

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available data for closely related compounds.

| Property | Value | Source Compound | CAS No. |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Target Compound | 119020-04-1 |

| Molecular Weight | 214.31 g/mol | Target Compound | 119020-04-1 |

| Boiling Point | 87 - 88 °C (1,013 hPa) | Pyrrolidine | 123-75-1 |

| Density | 0.852 g/cm³ (25 °C) | Pyrrolidine | 123-75-1 |

| Flash Point | 3 °C (37.4 °F) - Closed Cup | Pyrrolidine | 123-75-1 |

| Autoignition Temperature | 345 °C (653 °F) | Pyrrolidine | 123-75-1 |

| Lower Explosion Limit | 2.9% | Pyrrolidine | 123-75-1 |

| Upper Explosion Limit | 13% | Pyrrolidine | 123-75-1 |

| Water Solubility | Completely Soluble | Pyrrolidine | 123-75-1 |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls

-

Work should be conducted in a well-ventilated fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Flame retardant antistatic protective clothing.[1][2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4] |

Handling and Storage

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[2]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

The compound may be air and moisture sensitive.

-

Store locked up.

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]

-

Containment and Cleanup: Absorb with inert material (e.g., sand, silica gel). Collect in a suitable, closed container for disposal.[3]

Experimental Workflow and Logical Relationships

Standard Operating Procedure for Handling

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

References

Spectral Data Analysis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. These predictions are based on known chemical shift values for N-Boc protected amines and substituted pyrrolidine rings.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-2 (pyrrolidine CH) |

| ~3.3 - 3.5 | m | 2H | H-5 (pyrrolidine CH₂) |

| ~2.8 - 3.0 | m | 2H | CH₂-NH₂ |

| ~2.6 - 2.8 | m | 2H | CH₂ attached to C2 |

| ~1.8 - 2.0 | m | 2H | H-3 (pyrrolidine CH₂) |

| ~1.6 - 1.8 | m | 2H | H-4 (pyrrolidine CH₂) |

| 1.47 | s | 9H | C(CH₃)₃ |

| 1.25 (broad) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~58.0 - 60.0 | C-2 (pyrrolidine) |

| ~46.0 - 48.0 | C-5 (pyrrolidine) |

| ~40.0 - 42.0 | CH₂-NH₂ |

| ~35.0 - 37.0 | CH₂ attached to C2 |

| ~28.5 | C(CH₃)₃ |

| ~28.0 - 30.0 | C-3 (pyrrolidine) |

| ~22.0 - 24.0 | C-4 (pyrrolidine) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 215.17 | [M+H]⁺ |

| 214.16 | [M]⁺ |

| 158.12 | [M - C₄H₉O₂ + H]⁺ |

| 143.12 | [M - Boc]⁺ |

| 114.11 | [M - C₅H₉NO₂]⁺ |

| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |

| 57.07 | [C₄H₉]⁺ (tert-butyl) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be used to aid dissolution.

-

Transfer the solution into a clean NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup and Calibration:

-

Choose an appropriate ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For LC-MS, this is done via a liquid chromatograph. For GC-MS, the sample is vaporized and introduced through a gas chromatograph.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation will depend on the ionization energy used.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for chemical compound analysis.

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals